4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-

Overview

Description

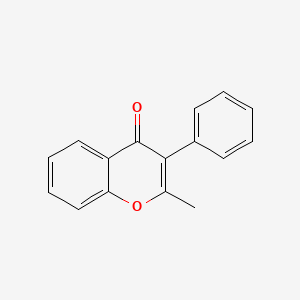

2-methyl-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 2-methyl-3-phenyl-4H-chromen-4-one consists of a chromen-4-one core with a methyl group at the second position and a phenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one core. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-methyl-3-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Chroman derivatives.

Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

2-methyl-3-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

2-methyl-3-phenyl-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:

7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Similar structure but with a methoxy group at the seventh position.

2-phenyl-4H-chromen-4-one: Lacks the methyl group at the second position.

3-phenyl-4H-chromen-4-one: Lacks the methyl group at the second position and has a different substitution pattern.

The uniqueness of 2-methyl-3-phenyl-4H-chromen-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities.

Biological Activity

4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-, also known as a derivative of flavonoids, has garnered attention for its diverse biological activities. This compound belongs to the benzopyran class, characterized by a chromone structure that is often linked to various therapeutic effects. Research has identified its potential in areas such as antioxidant activity, anti-inflammatory effects, and anticancer properties.

Chemical Structure

The chemical formula for 4H-1-benzopyran-4-one, 2-methyl-3-phenyl- is . The structural features include:

- Methyl group at position 2

- Phenyl group at position 3

- Methoxy groups at positions 5 and 7

This unique arrangement of functional groups plays a crucial role in its biological activity.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties by scavenging free radicals. This activity may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Research has indicated that derivatives of 4H-1-benzopyran-4-one possess anti-inflammatory properties. For example, novel derivatives have been shown to act as anti-inflammatory agents, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

The compound's anticancer potential has been extensively studied. A notable study highlighted that several derivatives exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia) cells. The IC50 values for these compounds ranged from 5.2 to 22.2 μM against cancer cells, indicating substantial potency .

Case Studies

-

Uterotrophic Activity Study

A study evaluated the uterotrophic activity of various benzopyran derivatives in female albino rats. The compound showed significant uterotrophic activity (87% based on dry uterine weight gain), suggesting potential implications in reproductive health . -

Cytotoxicity against Cancer Cells

Another research effort focused on the cytotoxicity of several benzopyran derivatives against human oral squamous cell carcinoma (OSCC) cell lines. The study utilized a quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity, revealing promising candidates for further development .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,7-Dihydroxyflavone | Hydroxyl groups instead of methoxy | Stronger antioxidant activity |

| Tricin | Additional methoxy groups | Found in rice bran; potential health benefits |

| 5-Hydroxyflavone | Hydroxyl group at position 5 | Enhanced anti-inflammatory properties |

This table illustrates how different structural modifications can influence the biological activities of related compounds.

Properties

IUPAC Name |

2-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-15(12-7-3-2-4-8-12)16(17)13-9-5-6-10-14(13)18-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQQUQGPUPSWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450956 | |

| Record name | 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24258-66-0 | |

| Record name | 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.